[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate
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Overview
Description
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE is a complex organic compound with the molecular formula C20H21Br3O10 and a molecular weight of 661.096 g/mol . This compound is known for its unique structure, which includes a glucopyranoside moiety and multiple bromine atoms. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2, 4, and 6 positions.
Chemical Reactions Analysis
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the glucopyranoside moiety.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound could bind to specific receptors, altering cellular signaling pathways.
Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE can be compared with other brominated phenyl glucopyranosides, such as:
2,4,6-Tribromophenyl β-D-Glucopyranoside: Similar in structure but lacks the acetyl groups.
2,3-Dibromopropyl 2,4,6-Tribromophenyl Ether (DPTE): Another brominated compound with different functional groups and applications.
The uniqueness of 2,4,6-TRIBROMOPHENYL TETRACETYL-BETA-D-GLUCOPYRANOSIDE lies in its specific combination of bromine atoms and acetyl-protected glucopyranoside moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35023-70-2 |
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Molecular Formula |
C20H21Br3O10 |
Molecular Weight |
661.1 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H21Br3O10/c1-8(24)28-7-15-17(29-9(2)25)18(30-10(3)26)19(31-11(4)27)20(32-15)33-16-13(22)5-12(21)6-14(16)23/h5-6,15,17-20H,7H2,1-4H3 |
InChI Key |
QQLSQKBJOXHUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2Br)Br)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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